1-Benzylcyclopropane-1-carboxylic acid

Descripción general

Descripción

1-Benzylcyclopropane-1-carboxylic acid is a chemical compound that belongs to the family of cyclopropane derivatives. While the provided papers do not directly discuss 1-Benzylcyclopropane-1-carboxylic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of cyclopropane derivatives.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. The paper titled "Polymerization of cyclic monomers. VII. Synthesis and radical polymerization of 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes" discusses the synthesis of related compounds through esterification of 1-alkoxycarbonyl-2-vinylcyclopropane-1-carboxylic acids with resorcinol . This method could potentially be adapted for the synthesis of 1-Benzylcyclopropane-1-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by a three-membered ring, which imparts significant strain and reactivity to these molecules. The paper on the synthesis and radical polymerization of vinylcyclopropane derivatives provides information on the confirmation of the structure using techniques such as elemental analysis, infrared (IR) spectroscopy, 1H nuclear magnetic resonance (1H-NMR), and 13C nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques are crucial for determining the molecular structure and could be applied to 1-Benzylcyclopropane-1-carboxylic acid as well.

Chemical Reactions Analysis

Cyclopropane derivatives are known for their unique reactivity due to the ring strain. The paper on polymerization indicates that the radical polymerization of difunctional 2-vinyl-cyclopropanes can result in the formation of hard, transparent, crosslinked polymers . This suggests that 1-Benzylcyclopropane-1-carboxylic acid could also undergo various chemical reactions, potentially including polymerization, under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can vary widely depending on the substituents attached to the cyclopropane ring. The paper on polymerization reports that during the bulk polymerization of a crystalline bis[(1-methoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzene, an expansion in volume occurred . This indicates that the physical properties such as volume change during reactions can be an important consideration for cyclopropane derivatives. The solubility and the ability to form crosslinked polymers are also notable chemical properties that can be inferred from the polymerization study .

Aplicaciones Científicas De Investigación

Methods

Results: While specific data on BCPCA is not detailed, structurally similar compounds have shown promise in modulating biological pathways, suggesting potential therapeutic applications for BCPCA .

Organic Synthesis

Methods

Results: The compound’s utility in forming esters and amides is well-documented, contributing to the synthesis of diverse organic molecules .

Materials Science

Methods

Results: Carboxylic acids, including BCPCA, are effective in altering surface properties and constructing polymeric materials with desired characteristics .

Biochemistry

Methods

Results: Research on similar compounds indicates that BCPCA could be involved in signaling pathways and metabolic regulation .

Analytical Chemistry

Methods

Results: Carboxylic acids are known for their role in analytical chemistry, though specific applications for BCPCA are not detailed in the available literature .

Environmental Science

Methods

Results: While specific environmental data on BCPCA is not provided, carboxylic acids are significant in environmental chemistry and life sciences .

Catalysis

Methods

Results: While specific catalytic data for BCPCA is not available, similar carboxylic acid derivatives have been effective in enhancing reaction rates and selectivity .

Nanotechnology

Methods

Results: Carboxylic acids are known to play a role in nanoparticle synthesis, suggesting BCPCA could be similarly utilized, although direct studies are not cited .

Agrochemistry

Methods

Results: Research on carboxylic acid derivatives indicates potential agrochemical applications, but specific data on BCPCA is not detailed.

Food Chemistry

Application Summary

Cosmetic Chemistry

Methods

Results: While the use of carboxylic acids in cosmetics is widespread, specific studies on BCPCA’s role in this field are not readily available .

Chemical Education

Methods

Results: Educational materials often include carboxylic acids like BCPCA to explain acidity, reactivity, and synthesis strategies .

Chemical Sensing

Methods

Results: Carboxylic acids are often used in sensor technologies, and BCPCA’s unique structure may offer specificity in detection .

Polymer Additives

Methods

Results: While specific studies on BCPCA as a polymer additive are not cited, carboxylic acids are known to influence polymer characteristics.

Medicinal Chemistry

Methods

Results: The creation of new medicinal compounds often starts with molecules like BCPCA, although direct research data is not available .

Chemical Education

Methods

Results: BCPCA’s structure makes it a suitable candidate for educational purposes, though specific examples in curricula are not detailed.

Environmental Monitoring

Methods

Results: Carboxylic acids are used in environmental assays, suggesting that BCPCA could be applied in similar contexts .

Flavor and Fragrance Industry

Methods

Results: The benzyl group in BCPCA is a common moiety in fragrance chemistry, indicating possible applications in this industry .

Safety And Hazards

The safety information for 1-Benzylcyclopropane-1-carboxylic acid indicates that it has the GHS07 pictogram. The hazard statements are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

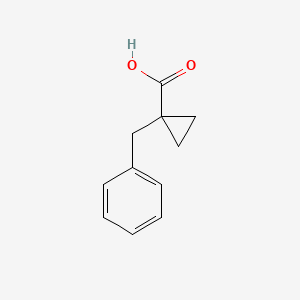

IUPAC Name |

1-benzylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10(13)11(6-7-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZXHBOMTVGLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340211 | |

| Record name | 1-Benzylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylcyclopropane-1-carboxylic acid | |

CAS RN |

27356-91-8 | |

| Record name | 1-Benzylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

acetate](/img/structure/B1332300.png)